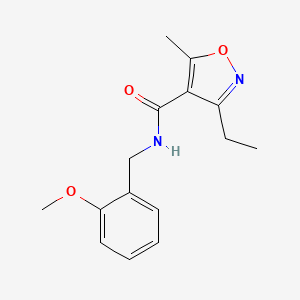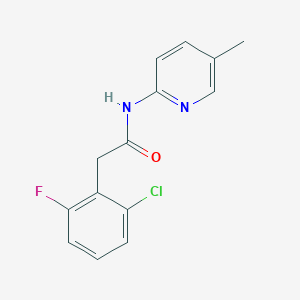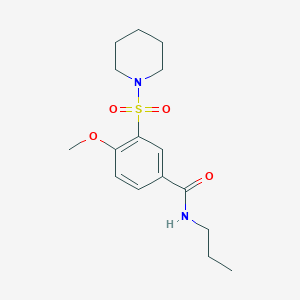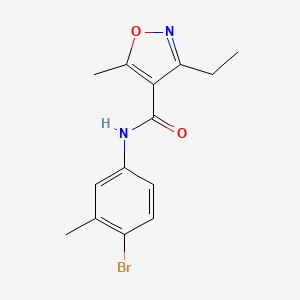![molecular formula C18H16N2O3S B4850408 N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide](/img/structure/B4850408.png)
N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide
Descripción general
Descripción
N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide is a selective inhibitor of BTK, which is a member of the Tec family of non-receptor tyrosine kinases. BTK is a key mediator of B-cell receptor signaling, which is important for the survival and proliferation of B-cells. Inhibition of BTK by N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide leads to the suppression of B-cell receptor signaling and the induction of apoptosis in cancer cells. N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide also inhibits other kinases such as interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK), which are involved in T-cell receptor signaling.
Biochemical and Physiological Effects:
N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In preclinical studies, N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide has demonstrated efficacy in various types of cancers, including B-cell lymphoma, multiple myeloma, and solid tumors. N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed. In addition, N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide has been shown to be well-tolerated in clinical trials, with manageable adverse events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide has several advantages for lab experiments, including its high potency and selectivity for BTK. N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide has also been shown to be well-tolerated in preclinical studies, which makes it a promising candidate for further development. However, N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide has some limitations for lab experiments, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide has not been extensively studied in combination with other drugs, which limits our understanding of its potential synergistic effects.
Direcciones Futuras
There are several future directions for the development of N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide. One direction is to evaluate its efficacy in combination with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is to explore its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B-cell receptor signaling. In addition, further studies are needed to optimize the formulation and delivery of N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide to improve its solubility and bioavailability.
Aplicaciones Científicas De Investigación
N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide has been extensively studied for its potential use in the treatment of various types of cancers, including B-cell lymphoma, multiple myeloma, and solid tumors. Preclinical studies have shown that N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide inhibits the growth of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling, which is important for the survival and proliferation of B-cells. Inhibition of BTK by N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide leads to the suppression of B-cell receptor signaling and the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10-5-6-12(8-11(10)2)13-9-24-18(15(13)16(19)21)20-17(22)14-4-3-7-23-14/h3-9H,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIXNBNKAHMLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[2-(dibenzylamino)-2-oxoethyl]thio}acetic acid](/img/structure/B4850327.png)


![4-[(2-bromophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B4850339.png)
![methyl 4-methyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4850347.png)
![N-ethyl-1',6-dimethyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4850360.png)


![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4850367.png)
![N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4850388.png)
![2-[4-(1-piperidinyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4850392.png)
![3-benzyl-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850407.png)
![N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide](/img/structure/B4850415.png)
